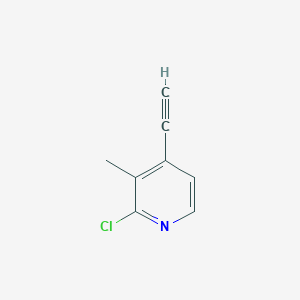
2-Chloro-4-ethynyl-3-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-ethynyl-3-methylpyridine: (CAS Registry Number: 3678-62-4) belongs to the pyridine family and serves as an organic synthetic intermediate . Its chemical structure consists of a pyridine ring with a chlorine atom at position 2, an ethynyl group (C≡CH) at position 4, and a methyl group at position 3.
準備方法
a. Synthetic Routes: The synthesis of 2-Chloro-4-ethynyl-3-methylpyridine can be achieved through several routes. One optimized strategy starts from 2-fluoro-4-methylpyridine and involves seven linear steps. Notably, this approach significantly improves overall yield compared to a previously reported synthesis starting from 2-bromo-4-methylpyridine . The absence of palladium as a catalyst makes this method more versatile and diverse.
b. Reaction Conditions: The specific reaction conditions for the synthesis include various steps such as chlorination, alkyne formation, and cyclization. Detailed protocols are available in the literature.
c. Industrial Production: While industrial-scale production methods may vary, the optimized synthetic route provides a foundation for large-scale manufacturing.
化学反応の分析
a. Reactivity: 2-Chloro-4-ethynyl-3-methylpyridine undergoes various chemical reactions, including:
Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation/Reduction: Functional groups can be modified via oxidation or reduction.
Alkyne Reactions: The ethynyl group participates in alkyne-specific reactions.
b. Common Reagents and Conditions: Reagents such as strong bases, halogenating agents, and metal catalysts play crucial roles. Reaction conditions depend on the desired transformation.
c. Major Products: The major products formed during these reactions include derivatives with modified functional groups or substituted positions on the pyridine ring.
科学的研究の応用
2-Chloro-4-ethynyl-3-methylpyridine finds applications in:
Medicinal Chemistry: It may serve as a scaffold for designing kinase inhibitors or other bioactive compounds.
Industry: Its derivatives could be used in agrochemicals, pharmaceuticals, or materials science.
作用機序
The compound’s mechanism of action likely involves interactions with molecular targets, possibly enzymes or receptors. Further research is needed to elucidate specific pathways.
類似化合物との比較
While 2-Chloro-4-ethynyl-3-methylpyridine is unique due to its specific substitution pattern, it shares similarities with other pyridine derivatives. Notable compounds include SB203580 and ML3403, both p38α MAP kinase inhibitors .
特性
分子式 |
C8H6ClN |
|---|---|
分子量 |
151.59 g/mol |
IUPAC名 |
2-chloro-4-ethynyl-3-methylpyridine |
InChI |
InChI=1S/C8H6ClN/c1-3-7-4-5-10-8(9)6(7)2/h1,4-5H,2H3 |
InChIキー |
KPHOFELPVINNSK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=C1Cl)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



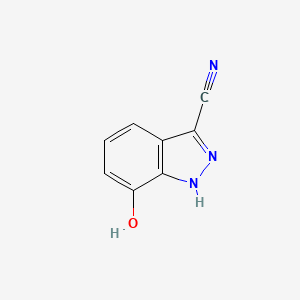
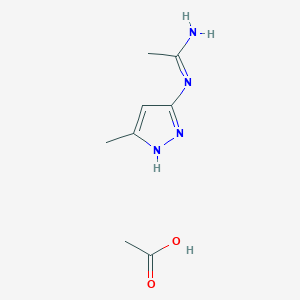
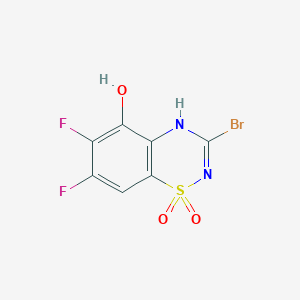

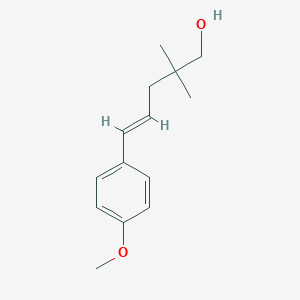

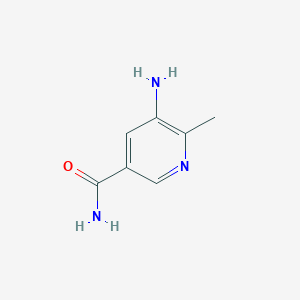
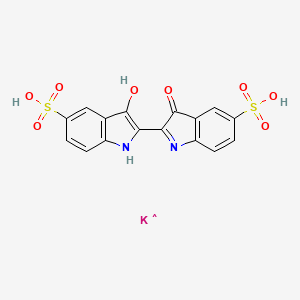
![4,4'-Dibromo-[2,2'-bipyridine]-6,6'-dicarboxylic acid](/img/structure/B13132638.png)
![disodium;(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate](/img/structure/B13132641.png)

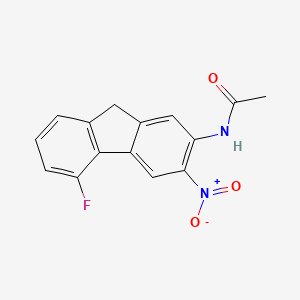
![N10,N10'-Di(naphthalen-1-yl)-N10,N10'-diphenyl-[9,9'-bianthracene]-10,10'-diamine](/img/structure/B13132677.png)
